molecular formula C20H16ClN B15212449 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine CAS No. 6321-70-6

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine

Cat. No.: B15212449
CAS No.: 6321-70-6
M. Wt: 305.8 g/mol
InChI Key: TUURHZRXSUPERX-UHFFFAOYSA-N
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Description

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine (CAS: 6321-70-6) is a chemical compound with the molecular formula C20H16ClN and a molecular weight of 305.80 g/mol . This compound features a dihydroacridine core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . The acridine and dihydroacridine structures are extensively investigated in pharmaceutical research for their potential as multifunctional agents. While specific biological data for this compound is limited, its core structure is associated with significant research value. Dihydroacridine derivatives have been explored as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease, functioning as butyrylcholinesterase (BChE) inhibitors and showing an ability to inhibit the self-aggregation of β-amyloid (Aβ42), a key pathological marker of the disease . Furthermore, the acridine pharmacophore is a well-known structure in antiparasitic research, with historical and contemporary derivatives demonstrating strong antimalarial activity against Plasmodium falciparum . Recent studies also highlight the potential of acridine derivatives in antifungal research, particularly in inhibiting biofilm formation in pathogens like Candida albicans . The presence of chlorine, a methyl group, and a phenyl substituent on the dihydroacridine core offers multiple sites for further chemical modification, making this compound a versatile building block for developing novel bioactive molecules in drug discovery programs. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

6321-70-6

Molecular Formula

C20H16ClN

Molecular Weight

305.8 g/mol

IUPAC Name

3-chloro-10-methyl-9-phenyl-3H-acridine

InChI

InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3

InChI Key

TUURHZRXSUPERX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Dihydroacridine derivatives are distinguished by substituent patterns that dictate their reactivity and applications. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Applications/Properties References
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine Cl (C3), CH₃ (C10), Ph (C9) Industrial precursor; high purity (97%)
BDMPYD Br (C2), CH₃ (C9, C10), Ph (C10) Industrial applications (e.g., OLEDs, dyes)
Ac-HPM 4-(9,9-dimethylacridin-10(9H)-yl)phenyl (C4, C6) OLED emitter (EQE ~13.6%)
10-(4-Chlorophenyl)-9-(4-fluorophenyl)-hexahydroacridine-dione Cl (C10), F (C9) Anticancer, DNA-binding agent
9-(3-Chloro-4-methoxyphenyl)-hexahydroacridine-dione Cl (C3), OCH₃ (C4) Pharmaceutical research (anticancer)
10-Methyl-9,10-dihydroacridine (AcrH2) CH₃ (C10) Redox studies (PCET reactivity)

Key Observations :

  • Chloro Substitutions : The presence of chlorine (e.g., at C3 or C10) correlates with enhanced pharmacological activity, as seen in anticancer and DNA-binding derivatives .
  • Phenyl and Methyl Groups : These substituents improve thermal stability and electronic properties, making derivatives like BDMPYD and Ac-HPM suitable for OLEDs .
  • Redox Behavior: AcrH2, lacking chloro or phenyl groups, exhibits distinct redox potentials (e.g., E° = 0.77 V in MeCN) compared to chlorinated analogs, which may show altered electron-transfer kinetics .

Pharmacological Activity

For example:

  • 10-(4-Chlorophenyl)-9-(4-fluorophenyl)-hexahydroacridine-dione demonstrates antitumor activity by intercalating DNA and disrupting replication .
  • 3,6-Diamino-10-methyl-9,10-dihydroacridine (AcrH) exhibits genotoxicity in bacterial mutagenicity assays, highlighting the dual role of amino substituents in therapeutic and toxicological profiles .

Chemical Reactivity

  • Oxidation Reactions : AcrH2 reacts with strong oxidants (e.g., Ce⁴⁺) to form radical cations (λmax 650 nm) . The chloro and phenyl groups in 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine may stabilize similar intermediates, altering reaction pathways.
  • Synthetic Flexibility : The compound’s chloro group enables further functionalization via cross-coupling reactions, a feature exploited in BDMPYD synthesis .

Biological Activity

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
CAS Number 6321-70-6
Molecular Formula C16H16ClN
Molecular Weight 273.76 g/mol
IUPAC Name 3-chloro-10-methyl-9-phenyl-3,10-dihydroacridine

Biological Activity Overview

Research indicates that 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antioxidant Activity : Studies indicate that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological effects of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine are believed to be mediated through several pathways:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular pathways associated with cancer progression.
  • Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, thereby reducing cellular damage.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results suggest its potential use in formulations aimed at mitigating oxidative damage.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine led to a dose-dependent decrease in cell viability in various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine:

  • Dose-dependent Effects : The biological activities are often dose-dependent, with higher concentrations yielding more pronounced effects.
  • Synergistic Potential : When combined with other therapeutic agents, the compound may enhance efficacy through synergistic mechanisms.

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